molecular formula C7H12ClNO4 B6255217 piperidine-2,3-dicarboxylic acid hydrochloride, Mixture of diastereomers CAS No. 2379651-40-6

piperidine-2,3-dicarboxylic acid hydrochloride, Mixture of diastereomers

Cat. No.: B6255217
CAS No.: 2379651-40-6
M. Wt: 209.6
InChI Key:
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Description

Piperidine-2,3-dicarboxylic acid hydrochloride is a chemical compound with the molecular formula C7H12ClNO4. It is a mixture of diastereomers, meaning it contains multiple stereoisomers that are not mirror images of each other

Mechanism of Action

Target of Action

Piperidine-2,3-dicarboxylic acid hydrochloride is a derivative of piperidine, a six-membered ring with five methylene groups and one amine group . Piperidine derivatives are present in more than twenty classes of pharmaceuticals , indicating a wide range of potential targets.

Mode of Action

Piperidine derivatives have been reported to exhibit various pharmacological activities, including anti-cancer, antihypertensive, antiulcer, and antimicrobial effects . These activities suggest that piperidine-2,3-dicarboxylic acid hydrochloride may interact with its targets to modulate cellular processes and induce therapeutic effects.

Biochemical Pathways

Piperidine derivatives have been reported to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb . These pathways are involved in cell proliferation, apoptosis, inflammation, and other cellular processes.

Result of Action

Piperidine derivatives have been reported to inhibit cell migration and help in cell cycle arrest to inhibit survivability of cancer cells . These effects suggest that piperidine-2,3-dicarboxylic acid hydrochloride may have similar cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperidine-2,3-dicarboxylic acid hydrochloride typically involves the reaction of piperidine with appropriate carboxylic acid derivatives under acidic conditions. The reaction conditions may vary depending on the specific synthetic route chosen, but common reagents include strong acids like hydrochloric acid and carboxylic acid chlorides.

Industrial Production Methods: In an industrial setting, the production of piperidine-2,3-dicarboxylic acid hydrochloride may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process may also include purification steps to isolate the desired diastereomeric mixture from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: Piperidine-2,3-dicarboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Piperidine-2,3-dicarboxylic acid hydrochloride can be oxidized to form piperidine-2,3-dicarboxylic acid.

  • Reduction: Reduction reactions can yield piperidine derivatives with reduced functional groups.

  • Substitution: Substitution reactions can lead to the formation of various substituted piperidine compounds.

Scientific Research Applications

Piperidine-2,3-dicarboxylic acid hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used in biological studies to investigate its effects on cellular processes and enzyme activities.

  • Medicine: Piperidine-2,3-dicarboxylic acid hydrochloride may have potential therapeutic applications, such as in the development of new drugs.

  • Industry: It can be used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

  • Piperidine-2,6-dicarboxylic acid hydrochloride

  • Piperidine-3,4-dicarboxylic acid hydrochloride

  • Piperidine-2-carboxylic acid hydrochloride

  • Piperidine-3-carboxylic acid hydrochloride

Properties

CAS No.

2379651-40-6

Molecular Formula

C7H12ClNO4

Molecular Weight

209.6

Purity

95

Origin of Product

United States

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